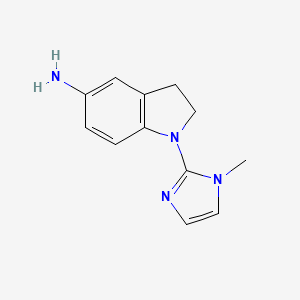
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine is an organic compound that features a piperazine ring substituted with an ethyl group and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine typically involves the reaction of 4-ethylpiperazine with 2-methyl-5-nitroaniline. The nitro group is then reduced to an amine group, resulting in the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve hydrogen gas and a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products include nitroso and nitro derivatives.
Reduction: The primary product is the amine derivative.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .
Properties
CAS No. |
1007211-95-1 |
|---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9,14H2,1-2H3 |
InChI Key |
GMMAGHXRCZNRSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B8399852.png)



![[4-[3-(tert-butylamino)pyrazin-2-yl]piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B8399887.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8399894.png)
